1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine
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Overview
Description
1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with chloro, methyl, and methoxy groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-Chloro-4-methylphenylamine: This intermediate is synthesized through the chlorination of 4-methylphenylamine.
Formation of 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride: This intermediate is prepared by sulfonylation of 2,5-dimethoxy-4-methylbenzene.
Coupling Reaction: The final step involves the coupling of 3-Chloro-4-methylphenylamine with 2,5-Dimethoxy-4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chloro-4-methylphenyl)piperazine: Lacks the sulfonyl and methoxy groups, resulting in different chemical properties and biological activity.
4-[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]piperazine: Lacks the chloro and methyl groups on the phenyl ring, leading to variations in reactivity and applications.
Uniqueness
1-(3-Chloro-4-methylphenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine is unique due to the presence of both chloro and methoxy groups, which impart distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications, distinguishing it from similar compounds.
Properties
Molecular Formula |
C20H25ClN2O4S |
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Molecular Weight |
424.9 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-4-(2,5-dimethoxy-4-methylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C20H25ClN2O4S/c1-14-5-6-16(12-17(14)21)22-7-9-23(10-8-22)28(24,25)20-13-18(26-3)15(2)11-19(20)27-4/h5-6,11-13H,7-10H2,1-4H3 |
InChI Key |
IWZIMHQBLWKPDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)C)OC)Cl |
Origin of Product |
United States |
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